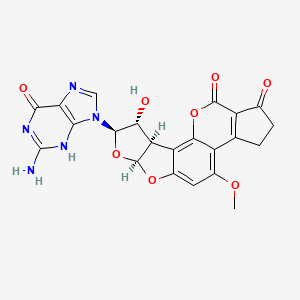

AFB1-N7-guanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aflatoxin B1-N7-guanine serum albumin adducts have been established as biomarkers of dietary aflatoxin exposure in epidemiological studies.

Applications De Recherche Scientifique

Biomarker for Aflatoxin Exposure

AFB1-N7-Gua is widely recognized as a biomarker for exposure to aflatoxins. Its presence in biological samples, particularly urine and liver tissue, is used to assess dietary exposure to aflatoxins, which is linked to hepatocellular carcinoma.

- Epidemiological Studies : The measurement of AFB1-N7-Gua in human urine has been instrumental in establishing correlations between dietary aflatoxin exposure and liver cancer incidence. Studies have shown that higher levels of this adduct correlate with increased cancer risk, particularly in populations consuming contaminated food products .

Mechanistic Studies in Carcinogenesis

Research has demonstrated that AFB1-N7-Gua formation leads to mutagenic changes in DNA, primarily G → T transversions. Understanding the mutagenicity associated with AFB1-N7-Gua is vital for elucidating the pathways through which aflatoxins contribute to cancer development.

- Mutation Analysis : Studies have indicated that AFB1-N7-Gua adducts are responsible for specific mutations in genes such as p53, which are critical for tumor suppression . Investigations into these mutations help clarify the molecular mechanisms underlying aflatoxin-induced carcinogenesis.

Toxicological Research

AFB1-N7-Gua is utilized in toxicological studies to evaluate the effects of aflatoxins on cellular systems. These studies often involve assessing the formation of DNA adducts and their subsequent effects on cell viability and function.

- Cellular Response Studies : Research has shown that cells exposed to AFB1 exhibit oxidative stress and increased DNA damage, leading to enhanced formation of AFB1-N7-Gua. This has been observed in various cell lines, including B-lymphoblastoid cells, which are often used as models for human cellular responses .

Chemoprotective Studies

Investigating potential chemoprotective agents against AFB1-induced toxicity is another application of AFB1-N7-Gua research. Compounds such as sulforaphane have been studied for their ability to reduce levels of this adduct.

- Sulforaphane Research : In animal models, sulforaphane has been shown to induce glutathione S-transferase (GST) activity, leading to a reduction in AFB1-N7-Gua levels. This suggests a potential protective mechanism against aflatoxin-induced carcinogenesis .

Methodological Advances

Recent advancements in analytical methodologies have improved the detection and quantification of AFB1-N7-Gua in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enhanced sensitivity and specificity.

- Quantification Techniques : Improved methodologies allow for accurate measurement of low concentrations of AFB1-N7-Gua, facilitating better epidemiological assessments and toxicological evaluations .

Case Studies

Analyse Des Réactions Chimiques

Formation Mechanism

AFB1 requires metabolic activation by cytochrome P450 enzymes to form the reactive exo-8,9-epoxide intermediate . This electrophilic species intercalates into DNA and reacts preferentially with the N7 position of guanine via an S<sub>N</sub>2 nucleophilic attack mechanism . Key factors influencing adduct formation:

The reaction proceeds through a transition state where epoxide intercalation positions the reactive center for optimal orbital alignment with guanine N7 .

Chemical Stability and Transformation Pathways

AFB1-N7-Gua undergoes three primary transformation pathways in DNA:

2.1 Hydrolysis Reactions

Under physiological conditions (pH 7.4, 37°C):

-

Imidazole ring opening : Forms 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1 (AFB1-FapyGua) via water attack

2.2 Depurination

First-order kinetics with:

2.3 pH-Dependent Transformations

Structural Modifications in DNA

AFB1-N7-Gua induces significant DNA distortion:

The cationic nature of the adduct promotes:

-

Enhanced reactivity with nucleophiles

-

Charge-mediated interactions with repair proteins

Analytical Characterization Methods

Modern quantification techniques employ isotope-dilution mass spectrometry:

textMethod Parameters for AFB1-N7-Gua Analysis[4][5]: - LOD: 0.07 pg/mg creatinine - LOQ: 0.8 pg/20 mL urine - Recovery: 80 ± 5% (SPE-IAC cleanup) - Precision: <6% RSD (intra-day)

Key mass spectral features:

-

Characteristic fragments at m/z 152 → 157 ([<sup>15</sup>N<sub>5</sub>]-labeled)

-

Parent ion [M+H]<sup>+</sup> at m/z 479.2 → 484.2 (isotope-labeled)

Biological Implications

The chemical lability of AFB1-N7-Gua directly impacts mutagenic potential:

-

Depurination generates apurinic sites (0.8 lesions/10<sup>6</sup> bases per adduct)

-

Translesion synthesis error rate: 1 × 10<sup>-3</sup> mutations/base

These reactions create a complex mixture of DNA damage products that contribute to the characteristic GC→TA transversion mutations observed in AFB1-associated hepatocellular carcinoma . The chemical transformations of AFB1-N7-Gua ultimately determine its mutagenic potency and biological persistence in target tissues.

Propriétés

Numéro CAS |

79982-94-8 |

|---|---|

Formule moléculaire |

C22H17N5O8 |

Poids moléculaire |

479.4 g/mol |

Nom IUPAC |

(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-14-17(27)25-22(23)26-18(14)30/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |

Clé InChI |

GXTQFZWLCDHVQV-CKJDJMSUSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6N=C(NC7=O)N)O |

SMILES isomérique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |

SMILES canonique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AFB1-N7-guanine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.